3,3,3-Trifluoro-1-phenylpropan-1-one

Catalog No.
S783864
CAS No.
709-21-7
M.F
C9H7F3O
M. Wt
188.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3,3-Trifluoro-1-phenylpropan-1-one

CAS Number

709-21-7

Product Name

3,3,3-Trifluoro-1-phenylpropan-1-one

IUPAC Name

3,3,3-trifluoro-1-phenylpropan-1-one

Molecular Formula

C9H7F3O

Molecular Weight

188.15 g/mol

InChI

InChI=1S/C9H7F3O/c10-9(11,12)6-8(13)7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

LBWMQVOHFPLVBY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)CC(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(F)(F)F

Synthesis and characterization:

3,3,3-Trifluoro-1-phenylpropan-1-one (also known as α,α,α-trifluoro-1-phenylethanone) is an organic compound synthesized through various methods, including the Friedel-Crafts acylation reaction and the Dakin-West reaction. Researchers often characterize the synthesized compound using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.

Potential applications:

While the specific scientific research applications of 3,3,3-Trifluoro-1-phenylpropan-1-one are not extensively documented, its structural features suggest potential uses in various research areas:

  • Medicinal chemistry: The presence of the trifluoromethyl group and the phenyl ring can contribute to interesting biological properties. Researchers might explore its potential as a lead molecule for drug discovery, investigating its interaction with specific targets or biological processes. However, further research is needed to establish its efficacy and safety in this context.
  • Material science: The compound's functional groups might be useful in the design of novel materials with specific properties. For instance, the trifluoromethyl group can influence material properties like hydrophobicity and electronic character, potentially making it valuable in developing new polymers or functional materials. However, more research is required to explore its potential applications in this field.

3,3,3-Trifluoro-1-phenylpropan-1-one is a ketone that features a phenyl group attached to a propanone structure. Its structure can be represented as follows:

text
F |C6H5-C-C(=O)-C | F | F

The compound exists as a solid at room temperature and has notable physical properties, including a boiling point of approximately 187.434ºC and a melting point between 37.5ºC and 38.5ºC . Its refractive index is about 1.45 .

  • Toxicity: BTFA is considered a moderate irritant to the skin, eyes, and respiratory system. Exposure can cause coughing, shortness of breath, and eye irritation [].
  • Flammability: BTFA is flammable with a flash point of 88 °C [].
  • Reactivity: Can react with strong acids and bases, releasing hazardous fumes [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling BTFA.
  • Avoid contact with skin, eyes, and clothing.
  • Work in a well-ventilated area.
  • Store in a cool, dry place away from heat and incompatible chemicals.
Typical for carbonyl compounds. These include:

  • Nucleophilic Addition: The carbonyl carbon can undergo nucleophilic attack by various nucleophiles.
  • Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
  • Condensation Reactions: It can react with aldehydes or other ketones in aldol condensation reactions.

Research indicates that 3,3,3-Trifluoro-1-phenylpropan-1-one exhibits significant biological activity. It has been studied for its potential as a biochemical tool in proteomics research . The trifluoromethyl group enhances its lipophilicity, potentially affecting its interaction with biological membranes and proteins.

Several synthetic routes have been developed for producing 3,3,3-Trifluoro-1-phenylpropan-1-one:

  • Direct Fluorination: The introduction of fluorine atoms can be achieved through direct fluorination of phenylpropanone derivatives.
  • Reactions with Fluorinated Reagents: Utilizing reagents like trifluoroacetic anhydride in the presence of suitable catalysts can yield this compound.
  • Aldol Condensation: A method involving the condensation of fluorinated acetophenones followed by appropriate workup can also produce this ketone.

3,3,3-Trifluoro-1-phenylpropan-1-one finds applications primarily in scientific research:

  • Biochemical Research: It is utilized as a reagent in various biochemical assays due to its unique properties.
  • Synthetic Chemistry: This compound serves as an intermediate in synthesizing other fluorinated organic compounds.

Several compounds share structural similarities with 3,3,3-Trifluoro-1-phenylpropan-1-one. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2,2-DifluoroacetophenoneC8H6F2OContains two fluorine atoms; lower lipophilicity.
TrifluoromethylacetophenoneC9H7F3OSimilar trifluoromethyl group; different substitution pattern.
4-TrifluoromethylacetophenoneC9H7F3OTrifluoromethyl group on the para position; distinct reactivity profile.

Uniqueness of 3,3,3-Trifluoro-1-phenylpropan-1-one

What sets 3,3,3-Trifluoro-1-phenylpropan-1-one apart from these similar compounds is its specific arrangement of functional groups and the presence of three fluorine atoms at the terminal position. This configuration significantly enhances its chemical reactivity and biological activity compared to others in its class.

XLogP3

2.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

3,3,3-trifluoro-1-phenylpropan-1-one

Dates

Modify: 2023-08-15

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